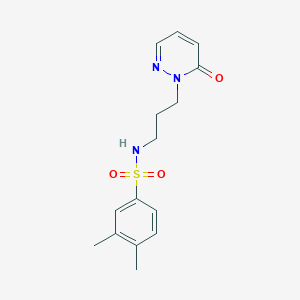
3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is an organic compound that combines structural elements of a benzenesulfonamide with a pyridazinone moiety. This compound’s unique structure allows it to interact with biological targets and participate in a variety of chemical reactions, making it an area of interest in multiple scientific fields, including medicinal chemistry, pharmacology, and material science.
准备方法
Synthetic Routes and Reaction Conditions:
To synthesize 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, a common approach starts with the sulfonation of a 3,4-dimethylbenzene. The procedure generally involves the following steps:
Sulfonation: React 3,4-dimethylbenzene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, forming 3,4-dimethylbenzenesulfonic acid.
Amidation: Convert the sulfonic acid to the corresponding sulfonamide using propylamine, yielding 3,4-dimethyl-N-propylbenzenesulfonamide.
Pyridazinone Introduction: Finally, react the sulfonamide with a 6-chloropyridazinone under basic conditions to form the desired product, this compound.
Industrial Production Methods:
In an industrial setting, this synthesis might be streamlined using flow chemistry techniques for better control over reaction conditions and yield. Optimizing parameters such as temperature, solvent choice, and reaction time is crucial for high efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, particularly at the methyl groups attached to the benzene ring, potentially forming carboxylic acid derivatives.
Reduction: Reduction reactions can target the sulfonamide group, although these are less common due to the stability of the sulfonamide bond.
Substitution: Substitution reactions on the pyridazinone ring are facilitated by the electron-withdrawing nature of the keto group, making it susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Use of bases like sodium hydride, or catalysis with transition metals.
Major Products:
Oxidation: Potential formation of 3,4-dimethylbenzoic acid derivatives.
Reduction: Modified sulfonamide structures.
Substitution: Functionalized pyridazinone derivatives.
科学研究应用
This compound finds applications across various scientific domains:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins, serving as a probe in biochemical assays.
Medicine: Potential use in drug design due to its ability to mimic biological molecules and interact with specific targets.
Industry: Utilized in materials science for the development of novel polymers and coatings with specific properties.
作用机制
The mechanism by which 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide exerts its effects primarily involves binding to biological targets such as enzymes or receptors. The sulfonamide group can interact through hydrogen bonding and van der Waals forces, while the pyridazinone moiety may interact with specific amino acid residues in the active sites of proteins. These interactions can modulate the activity of the target proteins, leading to downstream biological effects.
相似化合物的比较
Compared to other benzenesulfonamides and pyridazinone derivatives, this compound stands out due to its dual functional groups, which offer a unique combination of properties. Similar compounds include:
3,4-dimethylbenzenesulfonamide: Lacks the pyridazinone moiety, therefore has different biological and chemical properties.
6-chloropyridazinone derivatives: Without the sulfonamide group, their interaction profile and chemical reactivity differ significantly.
This dual nature makes 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide particularly versatile and valuable in scientific research and industrial applications.
属性
IUPAC Name |
3,4-dimethyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-12-6-7-14(11-13(12)2)22(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHQSKLTVOQTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2,5-Dichlorophenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2835141.png)
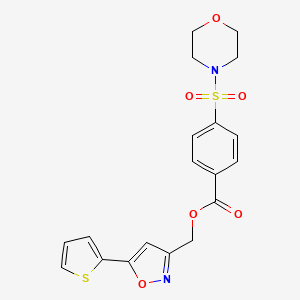
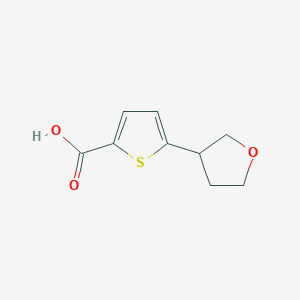
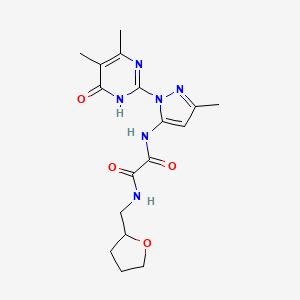
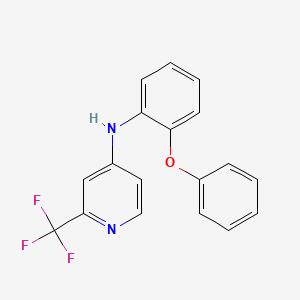
![ethyl 6-(3-bromobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2835153.png)
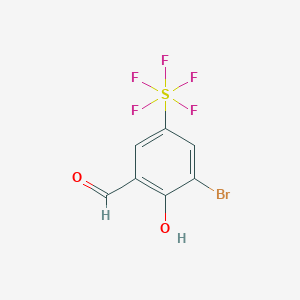
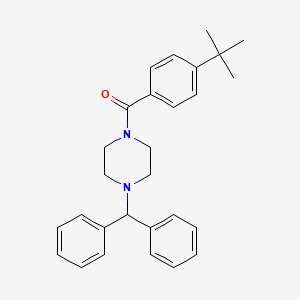
![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2835157.png)
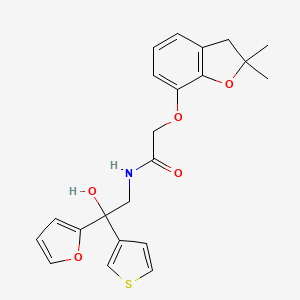
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2835159.png)
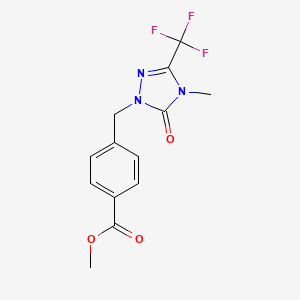
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835162.png)
![8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835163.png)
